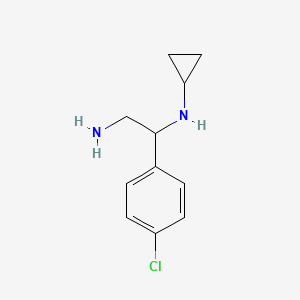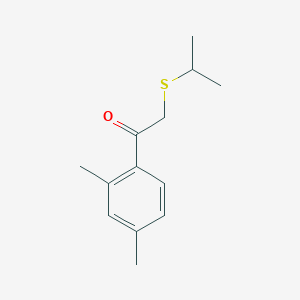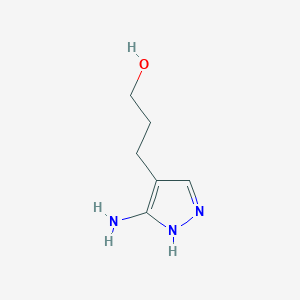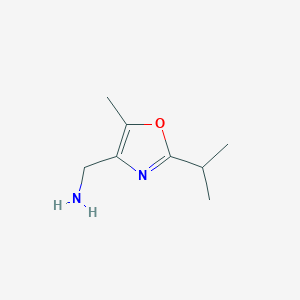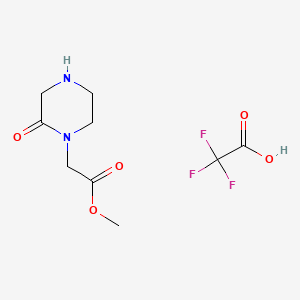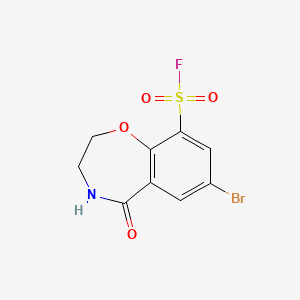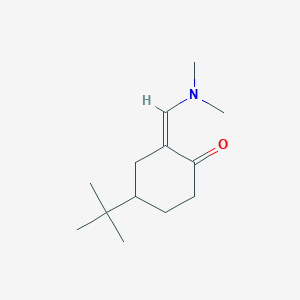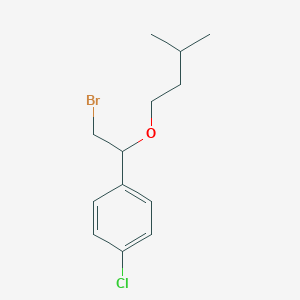
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, an isopentyloxy group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-(isopentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-Hydroxy-1-(isopentyloxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(isopentyloxy)ethyl)-4-chlorobenzene.
Oxidation: Formation of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzaldehyde or 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzoic acid.
Reduction: Formation of 1-(Isopentyloxy)ethyl-4-chlorobenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopentyloxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the isopentyloxy group further distinguishes it from other similar compounds, providing unique properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H18BrClO |
|---|---|
Peso molecular |
305.64 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
NPDKFVIPJHJDPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
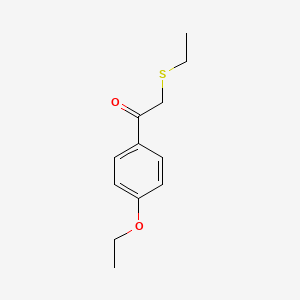

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
